molecular formula C8H14Cl2 B13809419 trans-2,5-Dichloror-2,5-dimethyl-3-hexene CAS No. 22966-70-7

trans-2,5-Dichloror-2,5-dimethyl-3-hexene

Cat. No.: B13809419
CAS No.: 22966-70-7
M. Wt: 181.10 g/mol
InChI Key: ANSLDRRWTXDPKO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2,5-Dichloror-2,5-dimethyl-3-hexene: is an organic compound with the molecular formula C8H14Cl2 and a molecular weight of 181.103 g/mol . It is a chlorinated derivative of hexene, characterized by the presence of two chlorine atoms and two methyl groups attached to the hexene backbone. The compound exists in the trans configuration, meaning the chlorine atoms are on opposite sides of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Dichloror-2,5-dimethyl-3-hexene typically involves the chlorination of 2,5-dimethyl-2,4-hexadiene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. The reaction can be represented as follows:

[ \text{2,5-dimethyl-2,4-hexadiene} + \text{Cl}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically carried out in the presence of a solvent and a catalyst to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: trans-2,5-Dichloror-2,5-dimethyl-3-hexene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions.

    Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2,5-Dichloror-2,5-dimethyl-3-hexene is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-2,5-Dichloror-2,5-dimethyl-3-hexene involves its interactions with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific trans configuration and the presence of chlorine atoms at the 2 and 5 positions. This configuration imparts distinct chemical reactivity and properties compared to its cis isomer and other related compounds .

Properties

CAS No.

22966-70-7

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

(E)-2,5-dichloro-2,5-dimethylhex-3-ene

InChI

InChI=1S/C8H14Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H,1-4H3/b6-5+

InChI Key

ANSLDRRWTXDPKO-AATRIKPKSA-N

Isomeric SMILES

CC(C)(/C=C/C(C)(C)Cl)Cl

Canonical SMILES

CC(C)(C=CC(C)(C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.